7-Octadecene, 2-methyl-
Description
Contextualization within Branched Alkene Research Paradigms
The study of 7-Octadecene, 2-methyl- is well-situated within several key research paradigms concerning branched alkenes. These paradigms focus on understanding the synthesis, reactivity, and structure-function relationships of this important class of organic molecules.
A central paradigm is the development of stereoselective synthesis. The biological activity of molecules like (Z)-2-methyl-7-octadecene is highly dependent on their specific geometry. Research in this area has led to targeted synthetic routes, such as the Wittig reaction, to produce the specific (Z)-isomer required for pheromone applications, while avoiding less active or inhibitory isomers. mdpi.com The pursuit of more efficient and environmentally friendly ("green") synthesis methods for these compounds is an active area of research. mdpi.com
Another significant research area is the investigation of structure-activity relationships. The presence and position of the methyl group and the double bond in the 19-carbon chain are critical for the molecule's biological function. pnas.org Studies comparing the neural and behavioral responses of organisms to various structural isomers, including branched and unbranched hydrocarbons, help elucidate how molecular shape influences biological perception and interaction. nih.gov
Furthermore, the broader field of organic synthesis is driven by the development of novel catalytic methods for alkene functionalization. nih.gov While not always applied directly to this specific pheromone, research into branch-selective hydroalkylation, hydroarylation, and other C-C bond-forming reactions on alkenes represents a major frontier. researchgate.netacs.org Understanding the properties of specific branched alkenes contributes to the development of catalysts that can control regioselectivity, which is a persistent challenge in the hydrocarbonation of alkenes. researchgate.netacs.org
Interdisciplinary Research Perspectives on Long-Chain Hydrocarbons
The scientific investigation of long-chain hydrocarbons, including 7-Octadecene, 2-methyl-, is inherently interdisciplinary, drawing on expertise from multiple fields to fully understand their role and potential.
Chemical Ecology and Entomology : This is the primary context for 7-Octadecene, 2-methyl-, focusing on its role as a semiochemical that mediates interactions between organisms. researchgate.netpnas.org Research in this area investigates how insects use long-chain hydrocarbons for species recognition and as sex pheromones, which has practical applications in integrated pest management. mdpi.comnih.gov
Organic and Analytical Chemistry : These disciplines provide the foundational tools for studying long-chain hydrocarbons. Chemists work to identify novel compounds from natural sources, elucidate their precise structures using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, and develop synthetic pathways to produce them for further study and application. mdpi.comresearchgate.net
Biochemistry and Molecular Biology : This perspective examines the biological production of these molecules. The study of the biosynthetic pathway of (Z)-2-methyl-7-octadecene in the gypsy moth, for example, revealed the enzymatic steps, including the action of a specific desaturase enzyme on a methyl-branched substrate, and the metabolic precursors involved. pnas.orgcsic.es
Petrochemistry and Catalysis : While distinct from its biological role, the study of long-chain hydrocarbons is central to the petrochemical industry. Research focuses on the catalytic conversion of long-chain hydrocarbons from crude oil or biomass into more valuable products like fuels and lubricants. researchgate.net This includes processes like hydroisomerization, which aims to create branched alkanes that improve fuel quality. researchgate.net The fundamental principles governing the behavior of long-chain hydrocarbons are relevant across these disparate fields.
Summary of Research Findings on (Z)-2-Methyl-7-octadecene
| Insect Species | Biological Role | Key Research Finding | Source |
| Lymantria dispar (Gypsy Moth) | Biosynthetic Precursor | It is the direct alkene precursor to the sex pheromone disparlure (B1670770). The biosynthetic pathway starts with the amino acid valine. | pnas.orgcsic.es |
| Lymantria monacha (Nun Moth) | Synergistic Pheromone Component | Acts as a synergist with other pheromone components, increasing attraction. A 10:10:1 blend with (±)-Disparlure and (±)-Monachalure was highly effective. | researchgate.netmdpi.com |
| Lymantria xylina (Casuarina Moth) | Pheromone Component/Antagonist | Admixture of (Z)-2-methyl-7-octadecene with the primary pheromone component reduced trap catch, suggesting a potential antagonistic or modulatory effect. | researchgate.net |
| Lymantria fumida | Synergistic Pheromone Component | Identified as a synergistic component of the sex pheromone for this species in Japan. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51050-50-1 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-2-methyloctadec-7-ene |
InChI |
InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13+ |
InChI Key |
XDBKLFODBADBED-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCC=CCCCCC(C)C |
Other CAS No. |
51050-50-1 |
Synonyms |
2-methyl-7-octadecene 2-methyloctadec-7-ene 2me-Z7-18Hy |
Origin of Product |
United States |
Stereochemical Research and Configurational Isomerism of 7 Octadecene, 2 Methyl
Elucidation of Stereoisomeric Forms and Their Distribution
7-Octadecene, 2-methyl- is an unsaturated hydrocarbon with the molecular formula C₁₉H₃₈. nist.gov Its structure features two key stereogenic elements: a chiral center at the C2 position due to the methyl group, and a carbon-carbon double bond at the C7 position. This gives rise to multiple stereoisomeric forms. The double bond can exist in either a Z (cis) or E (trans) configuration, while the chiral center can be either R or S. Consequently, four primary stereoisomers are possible: (R,Z)-2-methyl-7-octadecene, (S,Z)-2-methyl-7-octadecene, (R,E)-2-methyl-7-octadecene, and (S,E)-2-methyl-7-octadecene.
Research has primarily focused on the (Z)-isomer, often referred to as (Z)-2-methyl-7-octadecene or cis-2-methyl-7-octadecene. nist.govnih.gov This specific isomer is a known semiochemical, playing a role in the chemical communication of several insect species, particularly within the Lymantria genus of moths. pherobase.comresearchgate.net
The most well-documented role of (Z)-2-methyl-7-octadecene is as a biosynthetic precursor to disparlure (B1670770), the potent sex pheromone of the gypsy moth, Lymantria dispar. pnas.org In the female gypsy moth, the biosynthetic pathway begins with the amino acid valine, which provides the carbons for the methyl branch at the C2 position. pnas.org Following chain elongation and desaturation, (Z)-2-methyl-7-octadecene is produced in oenocyte cells and then transported to the pheromone gland, where it undergoes stereoselective epoxidation to form (+)-disparlure, the biologically active (7R,8S)-epoxide. pnas.org
Beyond its role as a precursor, (Z)-2-methyl-7-octadecene is itself an active pheromone component in other species. For the nun moth, Lymantria monacha, it is a component of the female's sex pheromone blend, acting synergistically with other compounds like (±)-disparlure and (±)-monachalure. mdpi.comresearchgate.net Field trials have demonstrated that a blend containing these three components is highly effective in attracting male nun moths. mdpi.comresearchgate.net It has also been identified as a sex pheromone for the moths Lymantria lucescens and L. serva. taprobanica.org
The distribution of these stereoisomers is critical to their function. While the (Z)-isomer is prevalent in nature, the (E)-isomer has also been investigated. In studies on Lymantria bantaizana, both (Z)- and (E)-2-methyl-7-octadecene elicited strong antennal responses, indicating that the moth's sensory system can detect both geometric isomers. nih.gov
Table 1: Identified Stereoisomeric Forms of 7-Octadecene, 2-methyl- and Their Biological Context
| Stereoisomer | Common Name/Abbreviation | Biological Role/Context | Species |
|---|---|---|---|
| (Z)-2-methyl-7-octadecene | cis-2-Methyl-7-octadecene; 2me-Z7-18:Hc | Biosynthetic precursor to (+)-disparlure. pnas.org | Lymantria dispar (Gypsy moth) |
| (Z)-2-methyl-7-octadecene | - | Synergistic component of sex pheromone. mdpi.comresearchgate.net | Lymantria monacha (Nun moth) |
| (Z)-2-methyl-7-octadecene | - | Sex pheromone component. taprobanica.org | Lymantria lucescens, L. serva |
| (Z)-2-methyl-7-octadecene | - | Elicits strong antennal response. nih.gov | Lymantria bantaizana |
Influence of Stereochemistry on Biological Recognition Mechanisms
The precise stereochemistry of 7-Octadecene, 2-methyl- is fundamental to its interaction with the olfactory systems of insects, demonstrating a high degree of specificity in biological recognition. The different stereoisomers can elicit varied, and sometimes opposing, behavioral responses.
In the gypsy moth, Lymantria dispar, the role of (Z)-2-methyl-7-octadecene is complex. While it is the direct precursor to the main attractant pheromone, (+)-disparlure, the olefin itself can act as a behavioral antagonist. pnas.orgnih.gov Field studies have shown that adding (Z)-2-methyl-7-octadecene to traps baited with the attractive (+)-enantiomer of disparlure significantly reduces the trap catch of male moths. oup.compsu.eduoup.com This inhibitory effect is believed to occur at the level of the male moth's antennal receptors and associated pheromone-binding proteins (PBPs). Research on the two PBPs in the gypsy moth indicates that they bind the pheromone and its olefin antagonist with some discrimination. nih.gov The simultaneous presence of both the pheromone and the antagonist can lead to enhanced binding, a phenomenon suggested to be a mechanism for attenuating very strong signals or contributing to the specificity of the pheromonal response. nih.gov
In stark contrast, for the nun moth, Lymantria monacha, (Z)-2-methyl-7-octadecene acts as a synergist. annualreviews.org Its presence in the pheromone blend significantly enhances the attractiveness of other components, such as (+)-monachalure and (±)-disparlure. researchgate.netresearchgate.net This demonstrates how the same molecule can have drastically different functions in closely related species, highlighting the evolutionary tuning of chemosensory systems for species-specific communication.
Table 2: Influence of (Z)-2-methyl-7-octadecene on Insect Behavior
| Species | Compound | Effect |
|---|---|---|
| Lymantria dispar (Gypsy moth) | (Z)-2-methyl-7-octadecene (with (+)-disparlure) | Antagonist / Inhibitor of attraction. nih.govoup.compsu.edu |
| Lymantria monacha (Nun moth) | (Z)-2-methyl-7-octadecene (with other pheromone components) | Synergist / Enhances attraction. researchgate.netannualreviews.org |
Methodologies for Stereochemical Assignment in Research
Determining the precise stereochemical configuration of 7-Octadecene, 2-methyl- isomers has required a combination of sophisticated analytical techniques and stereoselective chemical syntheses. These methodologies are crucial for identifying the naturally occurring forms and for providing pure stereoisomers for biological assays.
Analytical methods are essential for identifying and characterizing the compound from natural sources. Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. nih.govmdpi.com To distinguish between stereoisomers and to identify biologically active components from complex gland extracts, researchers employ Gas Chromatography coupled with an Electroantennographic Detector (GC-EAD). nih.gov This technique measures the electrical response of an insect's antenna to compounds as they elute from the GC column, allowing for the pinpointing of the specific isomers that are neuronally active. researchgate.netnih.gov The retention times of natural components are compared against those of synthetically prepared standards on various GC columns to help assign the geometry of the double bond. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information that confirms the connectivity and can help establish the cis or trans configuration of the double bond. mdpi.com
To unequivocally determine the role of each stereoisomer, stereoselective synthesis is indispensable. Various synthetic routes have been developed to produce specific isomers of 2-methyl-7-octadecene and its derivatives. The Wittig reaction, for instance, has been used to create the (Z)-double bond with high stereoselectivity, which can then be followed by epoxidation to yield disparlure. mdpi.com Other methods include organometallic coupling reactions and stereoselective reductions. mdpi.comresearchgate.net The ability to synthesize specific enantiomers (R or S) and geometric isomers (Z or E) allows researchers to test the biological activity of each form individually and in specific combinations, which is fundamental to understanding structure-activity relationships. mdpi.comnih.gov Furthermore, the use of deuterium-labeled compounds in conjunction with GC-MS has been a powerful tool for elucidating the biosynthetic pathways, tracing the metabolic fate of precursors like 2-methyl-7-octadecene. pnas.org
Table 3: Methodologies for Stereochemical Research of 7-Octadecene, 2-methyl-
| Methodology | Application | Purpose |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural Analysis | Identification and confirmation of molecular structure and mass. nih.govmdpi.com |
| Gas Chromatography-Electroantennography (GC-EAD) | Bioactivity Screening | Identifying which isomers in a mixture elicit a neural response from the insect antenna. researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Determining the precise chemical structure, including the Z/E geometry of the double bond. mdpi.com |
| Stereoselective Synthesis (e.g., Wittig Reaction) | Production of Pure Isomers | Creating specific stereoisomers (R/S, Z/E) for use as standards and in biological assays. mdpi.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Separation | Separating enantiomers, particularly of derivatives like disparlure, to determine enantiomeric purity. pnas.org |
Advanced Synthetic Strategies for 7 Octadecene, 2 Methyl and Its Analogues
Development of Chemo- and Stereoselective Synthetic Pathways
The construction of a molecule like 7-Octadecene, 2-methyl- (specifically the (Z)- or cis-isomer, which is a precursor to the natural pheromone) presents a significant synthetic challenge. pnas.orgontosight.aichemsynthesis.com The goal is to create a C-19 carbon skeleton with a methyl branch at the C-2 position and a cis-double bond between C-7 and C-8. nist.gov Achieving this requires methods that are highly selective, ensuring that the desired isomer is formed in high yield without significant production of regio- or stereoisomers. researchgate.netmdpi.com Research in this area focuses on catalytic processes that can predictably and efficiently assemble such structures. researchgate.netnih.govbohrium.com
The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability in forming a carbon-carbon double bond at a specific location by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide. libretexts.orgchadsprep.commasterorganicchemistry.com A key advantage of this method is that the position of the new double bond is unambiguously determined by the connectivity of the reactants, which contrasts with elimination reactions that can often yield mixtures of isomers. libretexts.orgvedantu.com
For the synthesis of (Z)-7-Octadecene, 2-methyl-, the stereochemical outcome of the Wittig reaction is crucial. The geometry of the resulting alkene is dependent on the nature of the ylide. Non-stabilized ylides, typically those where the group attached to the carbanion is an alkyl group, predominantly form (Z)-alkenes. organic-chemistry.org This makes the Wittig reaction a highly suitable strategy for obtaining the desired cis-isomer of 7-Octadecene, 2-methyl-.
A potential synthetic route could involve one of two primary disconnections:
Route A: Reaction of 2-methylheptanal with an ylide derived from undecyltriphenylphosphonium bromide .
Route B: Reaction of undecanal with an ylide derived from (6-methylheptan-2-yl)triphenylphosphonium bromide .
The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. libretexts.orgorganic-chemistry.org This intermediate then decomposes to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being a very stable molecule which provides the thermodynamic driving force for the reaction. organic-chemistry.org While effective, a drawback is the production of the phosphine (B1218219) oxide as a stoichiometric byproduct. organic-chemistry.org
| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonium Salt Precursor) | Base | Primary Product | Key Feature |
| 2-Methylheptanal | Undecyltriphenylphosphonium bromide | n-BuLi, NaH, or NaOMe | (Z)-7-Octadecene, 2-methyl- | Utilizes a non-stabilized ylide to favor Z-alkene formation. organic-chemistry.org |
| Undecanal | (6-Methylheptan-2-yl)triphenylphosphonium bromide | n-BuLi, NaH, or NaOMe | (Z)-7-Octadecene, 2-methyl- | Alternative disconnection, still leveraging a non-stabilized ylide for stereocontrol. organic-chemistry.org |
Grignard reagents (R-MgX) are powerful nucleophiles used extensively in carbon-carbon bond formation. researchgate.net For synthesizing long-chain alkenes, their utility is significantly enhanced by the use of transition metal catalysts, most commonly copper salts like dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄). tandfonline.comnih.gov This catalytic cross-coupling allows for the efficient joining of an alkyl or alkenyl Grignard reagent with an alkyl or alkenyl halide. gatech.edu
This methodology has been successfully applied to the synthesis of analogues like 14-methyl-1-octadecene, the sex pheromone of the peach leafminer moth. tandfonline.comnih.gov In one efficient synthesis, a Grignard reagent derived from 1-bromo-2-methylhexane (B35086) was coupled with a long-chain bromo-alcohol that had its hydroxyl group protected as a tetrahydropyranyl (THP) ether. tandfonline.com The coupling was catalyzed by Li₂CuCl₄ and proceeded in good yield. tandfonline.com
A similar strategy can be envisioned for 7-Octadecene, 2-methyl-. A plausible synthetic plan would involve the Li₂CuCl₄-catalyzed coupling of 2-methylheptylmagnesium bromide with 1-bromo-1-undecene . This approach assembles the full carbon skeleton in a single, powerful step. The success of such coupling reactions often depends on factors like the choice of halide, solvent, and temperature to optimize yield and prevent side reactions. gatech.edu
| Reactant 1 (Grignard Precursor) | Reactant 2 (Alkenyl Halide) | Catalyst | Primary Product | Reference/Analogy |
| 1-Bromo-2-methylheptane | 1-Bromo-1-undecene | Li₂CuCl₄ | 7-Octadecene, 2-methyl- | Based on syntheses of 14-methyl-1-octadecene. tandfonline.comnih.gov |
| 1-Bromoundecane | 1-Bromo-2-methyl-1-heptene | Li₂CuCl₄ | 7-Octadecene, 2-methyl- | Alternative Grignard/alkenyl halide combination. |
Modern catalysis has introduced innovative alkylation methods that offer direct and atom-economical routes to branched alkenes. nih.govacs.org These strategies often involve the transition-metal-catalyzed addition of C-H bonds across double bonds, bypassing the need for pre-functionalized starting materials like organohalides or carbonyls.
One documented synthesis of 2-methyl-7-octadecene involves the direct reaction of 1-dodecene (B91753) and 7-methyl-1-octene (B8746837) at 100°C in the presence of a specific catalyst. prepchem.com This method, likely a form of cross-metathesis or related catalytic addition, directly joins the two alkene precursors to form the desired product. prepchem.com
Other advanced strategies include the Lewis acid-mediated hydro-alkylation of alkenes with alkyl chloroformates, a method developed to create saturated branched chains but whose principles could be adapted. researchgate.netuni-oldenburg.de More recently, iridium and palladium catalysts have been employed for the highly selective branched alkylation of substrates like aldehydes and amides using simple alkenes as the alkylating agents. nih.govacs.orgscispace.com For instance, iridium catalysis can achieve branched-selective α-alkylation of aldehydes with unactivated alkenes, a reaction that proceeds via migratory insertion into an Ir-carbon bond. acs.org These cutting-edge methods highlight a shift towards more direct and efficient C-C bond formations in complex molecule synthesis.
| Alkylation Strategy | Reactants | Catalyst/Mediator | Key Feature | Reference |
| Direct Alkene Coupling | 1-Dodecene + 7-methyl-1-octene | Not specified | Direct formation of 2-methyl-7-octadecene from two smaller alkenes. | prepchem.com |
| Hydro-alkylation | Oleic Acid + Isopropyl Chloroformate | Et₃Al₂Cl₃ | Forms saturated branched chains via alkyl cation addition to a double bond. | researchgate.netuni-oldenburg.de |
| Asymmetric Allylic C-H Alkylation | α-Alkenes + Amide Nucleophiles | Pd-complex with chiral ligand | Direct, enantioselective functionalization of allylic C-H bonds. | scispace.com |
| Branched-Selective α-Alkylation | Aldehydes + Unactivated Alkenes | Chiral Iridium Complex | Asymmetric alkylation with high branched selectivity. | acs.org |
Grignard Coupling Methodologies
Green Chemistry Principles in Branched Alkene Synthesis Research
The synthesis of specialty chemicals like 7-Octadecene, 2-methyl- is increasingly viewed through the lens of green chemistry, which prioritizes the reduction of waste, minimization of energy use, and avoidance of hazardous substances. scielo.org.mxpnas.org Key principles include maximizing atom economy, employing catalytic rather than stoichiometric reagents, and using environmentally benign solvents. pnas.org
When evaluating the synthetic strategies for branched alkenes:
Catalytic Methods like Grignard coupling and modern alkylations are generally favored over stoichiometric reactions. researchgate.net They offer higher atom economy, as the catalyst is used in small amounts and is regenerated, producing less waste.
The Wittig reaction , while powerful, has poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. organic-chemistry.org Developing a catalytic version of the Wittig reaction is an active area of research. organic-chemistry.org
Solvent Choice is critical. Many classical organometallic reactions, like Grignard synthesis, require anhydrous ether solvents, which are flammable and pose safety risks. researchgate.net A major goal in green chemistry research is to develop robust catalytic systems that can function in less hazardous or renewable solvents, or even in water. pnas.orgacs.org
The development of new catalysts that enable direct, selective, and efficient synthesis of complex targets like branched alkenes under mild conditions is a central theme in modern green chemistry research. acs.orgsioc-journal.cn
Precursor and Intermediate Compound Synthesis for Branched Alkenes
For Wittig Synthesis: The primary precursors are carbonyl compounds and alkyl halides. For example, 2-methylheptanal can be synthesized via oxidation of the corresponding alcohol, 2-methyl-1-heptanol. The other component, undecyltriphenylphosphonium bromide , is prepared from the reaction of 1-bromoundecane with triphenylphosphine. libretexts.org
For Grignard Coupling: The synthesis requires organohalides. The precursor 1-bromo-2-methylheptane can be prepared from the commercially available 2-methyl-1-heptanol. The other fragment, an alkenyl halide like 1-bromo-1-undecene , can be more challenging to prepare stereoselectively.
For Direct Alkylation/Metathesis: The synthesis reported uses 1-dodecene and 7-methyl-1-octene as direct precursors. prepchem.com 1-dodecene is a common bulk chemical. The synthesis of 7-methyl-1-octene might require a multi-step sequence starting from smaller building blocks.
Biosynthesis: In nature, the biosynthesis of 2-methyl-Z7-octadecene in the gypsy moth starts with the amino acid valine , which provides the carbons for the methyl-branched starter unit. pnas.org This is followed by chain elongation and a desaturation step to form an 18-methyl-Z12-nonadecenoate intermediate, which is then decarboxylated to yield the final alkene. pnas.org
The synthesis of chiral precursors is also of great importance. For example, the asymmetric synthesis of (S)-14-methyl-1-octadecene utilized (S)-2-methylhexyl 4-methylbenzenesulfonate as a key chiral building block, which was itself prepared in several steps from a chiral auxiliary-guided reaction. nih.gov
| Synthetic Target | Method | Key Precursors/Intermediates | Reference |
| (Z)-7-Octadecene, 2-methyl- | Wittig Reaction | 2-Methylheptanal, Undecyltriphenylphosphonium bromide | libretexts.orgorganic-chemistry.org |
| 14-Methyl-1-octadecene | Grignard Coupling | 1-Bromo-2-methylhexane, 1-Bromo-12-(tetrahydropyranyloxy)dodecane | tandfonline.com |
| 2-Methyl-7-octadecene | Direct Alkene Coupling | 1-Dodecene, 7-methyl-1-octene | prepchem.com |
| (S)-14-Methyl-1-octadecene | Asymmetric Grignard Coupling | (S)-2-Methylhexyl 4-methylbenzenesulfonate, 1-Bromo-12-(tetrahydropyranyloxy)dodecane | nih.gov |
| 2-Methyl-Z7-octadecene | Biosynthesis | Valine, 18-methyl-Z12-nonadecenoate | pnas.org |
Biosynthesis and Endogenous Regulation of 7 Octadecene, 2 Methyl
Elucidation of Biosynthetic Pathways in Biological Systems
The formation of 7-Octadecene, 2-methyl- is a sophisticated biological process that transforms simple metabolic precursors into a complex, specialized hydrocarbon. Research, particularly on the gypsy moth (Lymantria dispar), has utilized deuterium-labeled compounds to trace and confirm each step of the pathway. pnas.orgresearchgate.net This has provided a clear understanding of the transformation from fatty acid precursors to the final alkene. nih.gov
The biosynthetic pathway for 2-methyl-7-octadecene begins with an unusual chain initiation step. pnas.org Unlike the typical use of acetyl-CoA for straight-chain fatty acids, the synthesis of this methyl-branched hydrocarbon incorporates the amino acid valine. pnas.orgresearchgate.net Valine provides the carbons for the initial part of the chain, including the characteristic methyl group at the second carbon position. pnas.orgu-tokyo.ac.jp
Following initiation, the carbon chain undergoes elongation. This process involves the sequential addition of two-carbon units, typically from malonyl-CoA, through the action of fatty acid synthase (FAS) and elongase enzyme systems. researchgate.netnih.govnih.gov In the case of 2-methyl-7-octadecene, the chain is elongated to a total of 19 carbons, forming an 18-methyl-nonadecanoyl precursor. pnas.orgresearchgate.net The regulation of the final chain length is believed to be controlled by the specificity of the fatty acyl-CoA elongase enzymes. u-tokyo.ac.jp
A critical step in the biosynthesis is the introduction of a double bond at a specific position in the carbon chain. This is accomplished by a desaturase enzyme system. pnas.orgnih.gov In the pathway leading to 2-methyl-7-octadecene, an unusual Δ12 desaturase acts on the 18-methyl-nonadecanoyl precursor. pnas.orgresearchgate.net This enzyme introduces a double bond between carbons 12 and 13 of the 19-carbon fatty acyl chain, resulting in 18-methyl-Z12-nonadecenoate. pnas.org The specificity of this desaturase for a methyl-branched substrate is a key feature of this biosynthetic pathway. pnas.orgresearchgate.net Desaturase enzymes are crucial in insect biochemistry, creating the vast diversity of unsaturated hydrocarbons that serve in communication and waterproofing. pnas.orgnih.govoup.com
The final step in the formation of 2-methyl-7-octadecene is the removal of the carboxyl group from the fatty acid precursor. pnas.orgresearchgate.net This is not a simple decarboxylation but rather an oxidative decarbonylation. nih.govacs.org The very long-chain acyl-CoA (18-methyl-Z12-nonadecenoate) is first reduced to a long-chain fatty aldehyde by an acyl-CoA reductase. nih.govresearchgate.net This aldehyde then serves as the substrate for a cytochrome P450 enzyme of the CYP4G family. nih.govu-tokyo.ac.jp This enzyme catalyzes the cleavage of the aldehyde, releasing the hydrocarbon (2-methyl-Z7-octadecene, which is one carbon shorter) and carbon dioxide. nih.govu-tokyo.ac.jp This oxidative decarbonylation is a key evolutionary innovation in insects for the production of cuticular hydrocarbons. nih.gov
Table 1: Key Steps in the Biosynthesis of 2-methyl-Z7-octadecene
| Step | Precursor(s) | Key Enzyme(s) | Intermediate/Product | Reference(s) |
|---|---|---|---|---|
| Chain Initiation & Methylation | Valine, Malonyl-CoA | Fatty Acid Synthase (FAS) | Isovaleryl-CoA starter unit | pnas.org, u-tokyo.ac.jp, researchgate.net |
| Chain Elongation | 18-methyl-nonadecanoyl precursor | Fatty Acid Elongases | 18-methyl-nonadecanoyl-CoA | pnas.org, researchgate.net, researchgate.net |
| Desaturation | 18-methyl-nonadecanoyl-CoA | Δ12 Desaturase | 18-methyl-Z12-nonadecenoate | pnas.org, , researchgate.net |
| Reduction | 18-methyl-Z12-nonadecenoate | Acyl-CoA Reductase | Long-chain aldehyde | nih.gov, researchgate.net |
| Oxidative Decarbonylation | Long-chain aldehyde | Cytochrome P450 (CYP4G) | 2-methyl-Z7-octadecene | nih.gov, pnas.org, u-tokyo.ac.jp |
Desaturase Enzyme Systems and Double Bond Introduction
Cellular and Tissue Localization of Biosynthesis
The synthesis of cuticular hydrocarbons in insects, including 2-methyl-7-octadecene, is localized to specialized cells called oenocytes. pnas.orgresearchgate.netnih.govresearchgate.net These large, ectodermally-derived cells are typically associated with the abdominal epidermis or fat body. pnas.orgresearchgate.net Research on the gypsy moth has shown that the alkene precursor is most likely produced in oenocyte cells associated with abdominal epidermal cells. pnas.orgresearchgate.netcsic.es These cells contain the necessary enzymatic machinery, including fatty acid synthases, elongases, desaturases, and the terminal P450 decarbonylase, to carry out the complete biosynthetic pathway. nih.govresearchgate.net
Transport Mechanisms of Lipophilic Precursors
Once synthesized in the oenocytes, the lipophilic (fat-soluble) 2-methyl-7-octadecene must be transported to its site of action or further modification. pnas.orgresearchgate.net Due to its hydrophobic nature, it cannot travel freely in the aqueous hemolymph (insect blood). Instead, it is shuttled by a carrier protein. pnas.orgnih.gov Studies have shown that the transport lipoprotein, lipophorin, is responsible for carrying hydrocarbons through the hemolymph. pnas.orgresearchgate.netu-tokyo.ac.jpiastate.edu In the gypsy moth, 2-methyl-7-octadecene is transported by lipophorin from the oenocytes to the pheromone gland. pnas.orgresearchgate.net Evidence for this transport mechanism includes the identification of the alkene precursor in the hemolymph of female moths. iastate.edu
Metabolic Interconversion Research (e.g., to Epoxides and other Oxidized Forms)
The primary and most well-documented metabolic fate of 2-methyl-7-octadecene is its conversion into an epoxide. pnas.orgresearchgate.net In the female gypsy moth, after being transported to the pheromone gland, the alkene is unloaded and stereoselectively epoxidized to form disparlure (B1670770) (2-methyl-7R,8S-epoxy-octadecane). pnas.orgresearchgate.net This epoxidation reaction transforms the alkene into the potent sex pheromone that attracts male moths. pnas.org The conversion is highly specific, producing primarily the biologically active (+)-stereoisomer. pnas.orgcsic.es The presence of small amounts of the alkene precursor has also been detected directly in pheromone gland extracts. iastate.edu While this epoxidation is the major conversion, the general metabolism of cuticular hydrocarbons can involve hydroxylation by other P450 enzymes, though specific research on other oxidized forms of 2-methyl-7-octadecene is less common. researchgate.net
Chemoecological and Biological Interaction Research of 7 Octadecene, 2 Methyl
Role as Pheromone Component and Precursor in Insect Communication Systems
7-Octadecene, 2-methyl- plays a crucial role in the chemical communication systems of several insect species, primarily acting as a sex pheromone component or its precursor. hebmu.edu.cniastate.edu Its presence and specific function can vary significantly between different species, highlighting its importance in maintaining reproductive isolation.
The identification of 7-Octadecene, 2-methyl- has been pivotal in understanding the composition of species-specific pheromone blends in various moths, particularly within the Lymantriidae family.
Lymantria monacha (Nun Moth): The sex pheromone blend of the nun moth is a complex mixture that includes (+)-monachalure, (+)-disparlure, and (Z)-2-methyl-7-octadecene. mdpi.comresearchgate.net Field trials have demonstrated that a specific ratio of these components is most effective for attracting male nun moths. mdpi.com For instance, a blend of (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene in a 10:10:1 ratio showed the highest attraction efficiency in field tests. mdpi.com Research on geographically distinct populations in Japan and Central Europe confirmed the presence of 2-methyl-(Z)-7-octadecene in the pheromone gland extracts of both. researchgate.net Trapping experiments in Inner Mongolia, China, also confirmed the high efficacy of a synthetic pheromone blend containing 2-methyl-(Z)-7-octadecene for attracting L. monacha. nih.gov
Lymantria dispar (Gypsy Moth): In the gypsy moth, 2-methyl-(Z)-7-octadecene acts as a precursor to the primary sex pheromone component, disparlure (B1670770) ((+)-(7R,8S)-epoxy-2-methyloctadecane). iastate.edunih.govnih.gov This precursor is synthesized in the oenocyte cells and transported via the hemolymph to the pheromone gland, where it is then converted into the active epoxide pheromone. iastate.edunih.gov
Other Lymantria Species: 2-Methyl-(Z)-7-octadecene has been identified as the sex pheromone for the allopatric moth species Lymantria lucescens and Lymantria serva. dntb.gov.ua Additionally, a related compound, (7Z,9E)-2-methyl-7,9-octadecadiene, is the sex pheromone of Lymantria bantaizana. nih.gov
Table 1: Role of 7-Octadecene, 2-methyl- in Insect Pheromone Blends
| Species | Common Name | Role of 7-Octadecene, 2-methyl- | Other Key Pheromone Components |
|---|---|---|---|
| Lymantria monacha | Nun Moth | Synergist/Attractant | (+)-Monachalure, (+)-Disparlure |
| Lymantria dispar | Gypsy Moth | Pheromone Precursor | Disparlure |
| Lymantria lucescens | - | Sex Pheromone | - |
| Lymantria serva | - | Sex Pheromone | - |
The behavioral response of insects to 7-Octadecene, 2-methyl- is highly context-dependent, exhibiting both synergistic and inhibitory effects.
Synergistic Effects: In the nun moth, Lymantria monacha, 2-methyl-(Z)-7-octadecene significantly enhances the attractiveness of the major pheromone component, (+)-monachalure. researchgate.net The addition of this olefin to disparlure-baited traps can increase the capture of L. monacha males by up to ninefold. annualreviews.org
Inhibitory Effects: Conversely, for the gypsy moth, Lymantria dispar, (Z)-2-methyl-7-octadecene acts as a behavioral inhibitor. iastate.edu Its presence reduces the attraction of male gypsy moths to traps baited with disparlure. annualreviews.org This inhibitory effect is crucial for reproductive isolation between closely related species like the nun moth and the gypsy moth. mdpi.com
The perception of 7-Octadecene, 2-methyl- and other pheromone components is mediated by specialized olfactory receptors (ORs) located in the antennae of insects. paom.plnih.govnih.gov These receptors are typically G-protein-coupled receptors that, upon binding with a specific ligand, initiate a signal transduction cascade leading to a neuronal response. paom.plnih.gov
In the context of pheromone blends, specific olfactory receptor neurons are tuned to detect individual components, including inhibitors. annualreviews.org The brain then integrates the signals from these different neurons to produce a specific behavioral output, such as attraction or repulsion. researchgate.net While the general mechanism of olfaction is understood, the specific receptors and detailed neural pathways for 2-methyl-7-octadecene in many species are still areas of active research. annualreviews.org Studies on Lymantria bantaizana have used gas chromatographic-electroantennographic detection (GC-EAD) to show that male antennae have strong responses to (Z)-2-methyl-7-octadecene, indicating the presence of specific receptors for this compound. nih.gov
Behavioral Modulation Studies (e.g., Synergistic and Inhibitory Effects)
Occurrence in Natural Extracts and Metabolomic Studies
Beyond its role in insect communication, 7-Octadecene, 2-methyl- has been identified as a metabolite in various biological systems, including plants and as a product of chemical processes in food.
Metabolomic studies utilizing techniques like gas chromatography-mass spectrometry (GC-MS) have identified 7-Octadecene, 2-methyl- in the extracts of several plant species.
Curculigo pilosa: The ethanolic extract of the rhizomes of Curculigo pilosa was found to contain 2-methyl-(Z,Z)-3,13-octadecadienol, a related C19 compound. unsoed.ac.id
Digitalis purpurea (Foxglove): GC-MS analysis of in vitro raised leaf tissue of Digitalis purpurea revealed the presence of various phytoconstituents, though 7-Octadecene, 2-methyl- was not explicitly listed among the major compounds. nih.gov
Lactuca Sativa (Lettuce): A study on the metabolic profile of French lettuce leaves identified 2-methyl-octadecane in hexanoic extracts. nih.gov
Tridax procumbens: Metabolite profiling of this medicinal herb showed a diverse range of compounds, though 7-Octadecene, 2-methyl- was not highlighted as a major constituent in the provided data. researchgate.net
Leucobryum javense: In a study of this moss species, a variety of secondary metabolites were identified, with fatty acids being prominent, but 7-Octadecene, 2-methyl- was not specifically mentioned. aip.org
Table 2: Identification of 7-Octadecene, 2-methyl- and Related Compounds in Plant Extracts
| Plant Species | Part of Plant | Extraction Method | Identified Compound |
|---|---|---|---|
| Curculigo pilosa | Rhizomes | Ethanolic Extract | 2-methyl-(Z,Z)-3,13-octadecadienol |
The presence of 7-Octadecene, 2-methyl- has been noted in studies related to the chemical changes that occur in food products, particularly those involving lipid oxidation and rancidity.
Pearl Millet Rancidity: A comparative metabolomics study on pearl millet (Pennisetum glaucum L.) identified 2-methyl-(Z)-7-octadecene as one of the fatty acyls that were significantly elevated in high-rancid genotypes. mdpi.com This suggests its involvement in the biochemical pathways leading to rancidity. The breakdown of fatty acids into various volatile and non-volatile compounds, including hydrocarbons like 7-Octadecene, 2-methyl-, contributes to the development of off-flavors and odors characteristic of rancid foods. mdpi.comnih.gov The oxidation of unsaturated fatty acids is a key process in the development of rancidity. sohag-univ.edu.eg
Identification in Plant Metabolomes
Broader Biological Roles as Unsaturated Hydrocarbons
Beyond its specific role as a semiochemical, 7-Octadecene, 2-methyl- shares broader biological functions common to other unsaturated and branched hydrocarbons, particularly within the context of insect physiology. These compounds, known collectively as cuticular hydrocarbons (CHCs), form a critical waxy layer on the insect's epicuticle. researchgate.netscienceopen.com This layer's primary and most essential function is to protect the insect from desiccation by restricting water loss across the cuticle. annualreviews.orgoup.com
The composition of this cuticular layer is often a complex mixture of n-alkanes, alkenes (unsaturated hydrocarbons), and methyl-branched hydrocarbons. researchgate.net Research indicates a functional division among these hydrocarbon classes. While n-alkanes are considered the principal agents for waterproofing, the unsaturated and methyl-branched compounds, such as 7-Octadecene, 2-methyl-, are more deeply involved in modulating the physical properties of the cuticle and in chemical communication. researchgate.netscienceopen.com
In addition to modifying the cuticle's physical properties, unsaturated hydrocarbons serve as vital biosynthetic precursors for other biologically active molecules. ontosight.aiontosight.ai A prominent example is the role of 2-methyl-(Z)-7-octadecene as the direct precursor to disparlure, the well-known sex pheromone of the gypsy moth, Lymantria dispar. In this pathway, the alkene is stereoselectively epoxidized to form the active epoxide pheromone, (7R,8S)-cis-7,8-epoxy-2-methyloctadecane.
Furthermore, the reactivity of the double bond in alkenes makes them susceptible to environmental degradation by factors like air, water vapor, and ultraviolet (UV) radiation. biorxiv.org Research on the American cockroach (Periplaneta americana) has shown that the breakdown of unsaturated CHCs can generate a variety of volatile organic compounds (VOCs). biorxiv.org These breakdown products can themselves act as new semiochemicals, potentially signaling unsuitable or dangerous environments, thus mediating aggregation and social behaviors. biorxiv.org This suggests an indirect biological role where the chemical instability of unsaturated hydrocarbons is exploited to generate ecologically relevant signals. biorxiv.org
The table below summarizes the distinct and overlapping roles of the major classes of insect cuticular hydrocarbons.
Table 1: Functional Roles of Insect Cuticular Hydrocarbons
| Hydrocarbon Class | Primary Function | Secondary Function | Influence on Cuticle Properties |
|---|---|---|---|
| n-Alkanes | Waterproofing (preventing desiccation) researchgate.net | Limited role in communication researchgate.net | Increases melting temperature and viscosity scienceopen.com |
| Alkenes (Unsaturated) | Chemical Communication (e.g., Pheromones) researchgate.netscienceopen.com | Waterproofing, precursor to other compounds annualreviews.org | Lowers melting temperature, increases fluidity scienceopen.com |
| Methyl-branched Hydrocarbons | Chemical Communication (e.g., Pheromones) researchgate.net | Waterproofing researchgate.net | Lowers melting temperature, disrupts crystalline packing scienceopen.com |
Structure Activity Relationship Sar Studies and Analogue Development
Systematic Modification of Alkene Structure for Biological Probing
Systematic modifications of the alkene structure of 7-Octadecene, 2-methyl-, a precursor to the gypsy moth pheromone disparlure (B1670770), have been a cornerstone of research aimed at understanding the structure-activity relationships (SAR) governing its biological activity. researchgate.netpnas.org These studies involve altering the position and geometry of the double bond, as well as modifying the alkyl chain, to probe the specific structural requirements for recognition by insect olfactory receptors.
The biosynthesis of the gypsy moth sex pheromone, (+)-disparlure, originates from (Z)-2-methyl-7-octadecene. pnas.org This alkene is produced in the oenocyte cells and then transported to the pheromone gland, where it is epoxidized. pnas.org The specific placement of the double bond at the 7-position and the methyl branch at the 2-position are critical for its subsequent conversion to the active pheromone. nih.gov
Research has explored the synthesis and biological evaluation of various isomers and analogues. For instance, both (Z) and (E) isomers of 2-methyloctadec-7-ene have been synthesized to investigate the importance of the double bond's stereochemistry. pherobase.com Studies have shown that while (Z)-2-methyl-7-octadecene is the natural precursor, modifications can significantly impact biological responses. For example, (Z)-2-methyl-7-octadecene itself can act as a behavioral antagonist, inhibiting the attraction of male gypsy moths to the active pheromone, (+)-disparlure. annualreviews.orgresearchgate.net
Further modifications have included shifting the position of the double bond along the carbon chain. For example, 2-methyl-(Z)-6-octadecene has been synthesized and tested. rero.ch Additionally, analogues with altered alkyl chains, such as chain-shortened or chain-elongated versions, have been prepared to determine the optimal length for receptor binding. annualreviews.org These systematic structural changes provide valuable data on the spatial and electronic requirements of the olfactory receptors, contributing to a deeper understanding of chemoreception in insects.
Table 1: Selected Analogues of 7-Octadecene, 2-methyl- and their Significance in SAR Studies
| Compound | Modification from (Z)-7-Octadecene, 2-methyl- | Significance in Biological Probing |
| (E)-7,8-epoxy-2-methyloctadecane | Epoxidation of the (E)-alkene isomer | Investigates the importance of cis-geometry of the epoxide ring for activity. pherobase.com |
| 2-methyl-(Z)-6-octadecene | Shift of the double bond from C7-C8 to C6-C7 | Probes the positional requirement of the double bond for receptor interaction. rero.ch |
| (Z)-7-octadecene | Removal of the 2-methyl group | Determines the role of the methyl branch in biological recognition. researchgate.net |
| 2-methyl alkanes (e.g., 2-methyloctadecane) | Saturation of the double bond | Evaluates the necessity of the π-system for biological activity. rero.ch |
Investigation of Branched Alkene Epoxide Analogues (e.g., Disparlure)
The investigation of branched alkene epoxide analogues, with disparlure being the most prominent example, is central to understanding the chemical communication of the gypsy moth (Lymantria dispar). researchgate.netnih.gov Disparlure, chemically known as (7R, 8S)-cis-2-methyl-7,8-epoxyoctadecane, is the potent sex pheromone produced by female gypsy moths to attract males. researchgate.netnih.gov Its precursor is (Z)-2-methyl-7-octadecene, which undergoes stereoselective epoxidation in the female's pheromone gland. researchgate.netmdpi.com
The structural features of disparlure are highly specific and crucial for its biological activity. These include the 18-carbon chain, the methyl branch at the C2 position, the cis-configuration of the epoxide ring, and the specific location of the epoxide at C7-C8. nih.gov Numerous synthetic routes have been developed to produce disparlure and its analogues, often starting from (Z)-2-methyl-7-octadecene. pherobase.commdpi.com
Structure-activity relationship studies have explored a variety of disparlure analogues to probe the requirements for receptor binding and behavioral response. These analogues often involve modifications at various positions of the molecule. For example, analogues with substitutions at the 6-position, such as 6-hydroxy-, 6-oxo-, and 6,6-difluorodisparlure, have been synthesized and tested for their ability to inhibit the metabolism of disparlure by epoxide hydrolase enzymes in the moth's antennae. researchgate.netlookchem.com
Furthermore, the structural similarity between disparlure and related compounds found in other moth species, such as monachalure ((cis-7,8-epoxy-octadecane) from the nun moth (Lymantria monacha), highlights the subtle structural nuances that govern species-specific communication. researchgate.netresearchgate.net In some populations of L. monacha, (Z)-2-methyl-7-octadecene has been found to significantly enhance the attractiveness of (+)-monachalure, demonstrating the complex interplay of these structurally related compounds in insect behavior. researchgate.netresearchgate.net
Table 2: Key Branched Alkene Epoxide Analogues and Their Biological Context
| Compound Name | Chemical Name | Biological Role/Significance |
| (+)-Disparlure | (7R, 8S)-cis-2-methyl-7,8-epoxyoctadecane | Gypsy moth sex pheromone. researchgate.netnih.gov |
| (-)-Disparlure | (7S, 8R)-cis-2-methyl-7,8-epoxyoctadecane | Enantiomer of the gypsy moth pheromone; often acts as a behavioral antagonist. researchgate.net |
| Monachalure | cis-7,8-epoxy-octadecane | Pheromone component of the nun moth (Lymantria monacha). researchgate.netresearchgate.net |
| 6-hydroxy-disparlure | 6-hydroxy-cis-7,8-epoxy-2-methyloctadecane | Analogue used to study the inhibition of disparlure metabolism. researchgate.netlookchem.com |
Chirality and Enantiomeric Purity in Biological Response Research
Chirality and enantiomeric purity are of paramount importance in the biological activity of 7-Octadecene, 2-methyl- and its epoxide derivative, disparlure. researchgate.netnih.gov The natural sex pheromone of the gypsy moth is specifically the (+)-(7R,8S)-enantiomer of disparlure. nih.govnih.govresearchgate.net This high degree of stereospecificity is a common feature in insect chemical communication, where even subtle differences in the three-dimensional arrangement of atoms can lead to drastically different biological responses.
The opposite enantiomer, (-)-(7S,8R)-disparlure, is not only inactive but often acts as a strong behavioral antagonist, inhibiting the attraction of male gypsy moths to the (+)-enantiomer. researchgate.net This enantiomeric discrimination is thought to occur at the level of the pheromone-binding proteins (PBPs) in the male moth's antennae. nih.gov Studies have shown that the two primary PBPs in the gypsy moth, PBP1 and PBP2, exhibit different binding affinities for the enantiomers of disparlure, suggesting a mechanism for distinguishing between the active pheromone and its inhibitor. researchgate.netnih.gov
The synthesis of enantiomerically pure disparlure and its analogues is therefore crucial for SAR studies. Various synthetic strategies have been developed to achieve high enantiomeric excess (ee), often greater than 98%. nih.gov These methods include asymmetric epoxidation of the precursor alkene, (Z)-2-methyl-7-octadecene, and the use of chiral starting materials or catalysts. researchgate.net
Determining the enantiomeric purity of disparlure and its precursors can be challenging due to the molecule's structural features. msu.edu Techniques such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents are employed to verify the enantiomeric composition of synthetic samples. msu.edu This analytical rigor is essential to accurately correlate specific stereoisomers with their observed biological effects, thereby advancing our understanding of the molecular basis of olfaction in insects.
Table 3: Enantiomers of Disparlure and Their Biological Effects
| Enantiomer | Chemical Name | Biological Response in Gypsy Moth |
| (+)-Disparlure | (7R, 8S)-cis-2-methyl-7,8-epoxyoctadecane | Active sex pheromone; attracts males. researchgate.netnih.govresearchgate.net |
| (-)-Disparlure | (7S, 8R)-cis-2-methyl-7,8-epoxyoctadecane | Behavioral antagonist; inhibits attraction to (+)-disparlure. researchgate.net |
Environmental Dynamics and Biogeochemical Research of Branched Alkenes
Pathways of Environmental Introduction and Distribution
The introduction of 7-Octadecene, 2-methyl- into the environment occurs through both natural (biogenic) and human-related (anthropogenic) pathways. Its distribution is subsequently governed by its physical-chemical properties and the environmental medium into which it is released.
Biogenic Introduction: The primary natural source of this branched alkene is its production by certain species of insects. It is a well-documented precursor in the biosynthesis of sex pheromones in moths of the Lymantria genus, including the gypsy moth (Lymantria dispar) and the nun moth (Lymantria monacha). pnas.orgmdpi.com In these insects, the compound, specifically as (Z)-2-methyl-7-octadecene, is synthesized in oenocyte cells and then released into the atmosphere to attract mates. pnas.orgmdpi.com This pathway represents a direct release of the volatile compound into the air, leading to its atmospheric distribution.
Anthropogenic Introduction: 7-Octadecene, 2-methyl- has also been identified as a component of oily sludge, a significant waste product from the petroleum industry. acs.org Its presence in this matrix indicates an introduction into soil and water systems through industrial activities, spills, or improper waste disposal. acs.org
Environmental Distribution:
Atmosphere: As a volatile organic compound (VOC) used in insect communication, it is distributed in the air, where it can be transported over distances depending on atmospheric conditions. pnas.org
Soil and Water: Through its association with oily sludge, 7-Octadecene, 2-methyl- can contaminate terrestrial and aquatic environments. acs.org Like other long-chain hydrocarbons, it is expected to adsorb to soil particles and sediments due to its low water solubility. nih.gov Its mobility in soil is likely low, leading to localized concentration in contaminated areas. nih.gov
Mechanisms of Environmental Degradation
Once released into the environment, 7-Octadecene, 2-methyl- is subject to several degradation processes, including biological transformation and potential chemical isomerization.
Biodegradation: The most clearly documented degradation pathway for this compound is metabolic transformation by organisms.
Metabolism in Insects: In the gypsy moth, 2-methyl-Z7-octadecene is actively metabolized in the pheromone gland where it is converted via epoxidation to the active sex pheromone, disparlure (B1670770) (2-methyl-7R,8S-epoxy-octadecane). pnas.orgsfu.ca This biological conversion represents a specific and rapid form of biodegradation in a biological system.
Microbial Degradation: The compound has been identified among the volatile organic compounds produced during the spoilage of cooked rice by the bacterium Bacillus cereus. oup.comoup.com While this points to its production by microorganisms, it also implies that a consortium of microorganisms in environments like soil and sediment could potentially degrade it. General studies on higher olefins show they have the potential for environmental biodegradation. scbt.com The related saturated alkane, octadecane, is known to undergo biodegradation, which is an important environmental fate process in soil and water. nih.gov
Isomerization: The double bond in 7-Octadecene, 2-methyl- can potentially migrate along the carbon chain, a process known as isomerization. This reaction is common for internal olefins under certain conditions, such as in the presence of heat or specific catalysts. lsu.edugoogle.com Studies on the isomerization of octadecene have been conducted using various catalysts, demonstrating that the position of the double bond is not fixed. lsu.edu While specific studies on the environmental isomerization of 7-Octadecene, 2-methyl- were not found, this process is a potential abiotic degradation or transformation pathway in certain environmental compartments, particularly in industrial settings or sediments with catalytic mineral surfaces. lsu.edugoogle.comacs.org
Biogenic Production and Presence in Environmental Matrices
7-Octadecene, 2-methyl- is produced by various organisms and has been detected in several distinct environmental and biological matrices.
Biogenic Production:
Insect Pheromone Precursor: Its most prominent biological role is as a key intermediate in the biosynthesis of sex pheromones for the gypsy moth (Lymantria dispar) and the nun moth (Lymantria monacha). pnas.orgmdpi.com The biosynthesis in the gypsy moth starts with the amino acid valine, which provides the carbons for the methyl branch, followed by chain elongation and the introduction of a double bond by a specific desaturase enzyme to form 2-methyl-Z7-octadecene. pnas.org Research has also identified it as the primary sex pheromone component for the allopatric species Lymantria lucescens and L. serva. bioone.org
Microbial Volatile: Research on food spoilage has identified cis-2-Methyl-7-octadecene as a volatile organic compound (VOC) produced in cooked rice, where its presence is associated with the growth of the bacterium Bacillus cereus. oup.comoup.com
Presence in Environmental Matrices: The occurrence of 7-Octadecene, 2-methyl- has been confirmed in diverse settings, from industrial waste to food products.
| Matrix | Context/Source | Significance | References |
|---|---|---|---|
| Insect Pheromone Glands (Lymantria spp.) | Biogenic production | Precursor to the sex pheromone disparlure, essential for chemical communication and reproduction. | pnas.orgmdpi.comresearchgate.net |
| Oily Sludge | Industrial waste from petroleum activities | Identified as a soluble organic component, indicating its presence as an environmental contaminant. | acs.org |
| Spoiled Cooked Rice | Food microbiology | Detected as a volatile compound associated with spoilage by the bacterium Bacillus cereus. | oup.comoup.com |
| Atmosphere (localized) | Insect-mediated release | Distributed into the air as part of the insect pheromone plume. | pnas.org |
| Insect Species | Role of Compound | Pheromone Blend Composition | References |
|---|---|---|---|
| Lymantria dispar (Gypsy Moth) | Biosynthetic Precursor | Metabolized to (+)-disparlure. | pnas.org |
| Lymantria monacha (Nun Moth) | Pheromone Component | A blend of (±)-Disparlure, (±)-Monachalure, and (Z)-2-Methyl-7-octadecene in a 10:10:1 ratio was found to be highly effective. | mdpi.comresearchgate.net |
| Lymantria lucescens & L. serva | Sex Pheromone | Identified as the sex pheromone for these species. | bioone.org |
Emerging Research Avenues and Theoretical Frameworks
Computational Chemistry and Modeling of Alkene Reactivity and Interactions
Computational chemistry provides powerful tools for understanding the structure and reactivity of complex molecules like 7-Octadecene, 2-methyl-. Although direct computational studies on this specific isomer are not extensively published, general principles from modeling related alkenes offer significant insights.
Theoretical studies on linear and branched alkenes are used to develop hierarchical sets of rate constants for key reactions, such as hydrogen atom addition, which is fundamental in combustion and pyrolysis chemistry. nih.govresearchgate.netacs.org These models, often employing Density Functional Theory (DFT) and transition state theory, explore how factors like chain length and branching affect reactivity. rsc.orgacs.org For 7-Octadecene, 2-methyl-, the presence of the methyl group near one end of the chain is expected to influence the electronic properties of the C7 double bond, potentially altering its susceptibility to electrophilic attack compared to its linear counterpart, 7-octadecene.
Molecular dynamics simulations are also used to study the behavior of alkenes under specific conditions, such as within the pores of zeolites during catalytic cracking. acs.org These simulations reveal that branching significantly impacts the stability and lifetime of carbenium ion intermediates, which are key to many chemical transformations. acs.org Such models could predict how 7-Octadecene, 2-methyl- might interact with surfaces or enzymatic active sites, governed by both its long aliphatic chain and the steric and electronic effects of its methyl branch.
Table 1: Computed Properties of 7-Octadecene, 2-methyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₈ | nih.govscbt.comnist.gov |
| Molecular Weight | 266.5 g/mol | nih.govscbt.comchemsynthesis.com |
| IUPAC Name | 2-methyloctadec-7-ene | nih.gov |
Mechanistic Studies of Enzyme-Substrate Interactions in Biosynthesis and Metabolism
The biosynthesis of 7-Octadecene, 2-methyl- in insects is a multi-step enzymatic process originating from fatty acid metabolism. annualreviews.orgresearchgate.net While the complete pathway for this specific molecule is not fully elucidated, it is understood to involve a coordinated network of enzymes including fatty acid synthases (FAS), elongases, desaturases, and decarbonylases. researchgate.netnih.gov
The characteristic methyl branch at the 2-position arises from the incorporation of methylmalonyl-CoA instead of the usual malonyl-CoA during the fatty acid chain elongation process. researchgate.netresearchgate.netu-tokyo.ac.jp The positioning of this branch is highly regulated, suggesting that the elongase enzymes possess substrate-binding pockets with specific stereochemical constraints. Similarly, the introduction of the double bond at the C7 position is catalyzed by a specific fatty acid desaturase. The final step involves the conversion of the corresponding very-long-chain fatty acid into the final hydrocarbon, often through reduction to an aldehyde followed by oxidative decarbonylation by a cytochrome P450 enzyme. researchgate.netnih.gov
Mechanistic studies on related enzyme systems provide a framework for understanding these interactions. For instance, research on cytochrome P450 enzymes like OleT, which catalyze the decarboxylation of fatty acids to terminal alkenes, reveals how the enzyme's active site binds the fatty acid substrate and utilizes a potent Compound I intermediate to initiate the reaction. pnas.orgacs.orgsemanticscholar.org Although OleT produces terminal alkenes, the principles of substrate binding and controlled catalysis are broadly applicable. Understanding how an enzyme's structure accommodates a long, branched, and unsaturated acyl chain is key to explaining the precise formation of complex CHC profiles observed in nature. researchgate.netusda.gov
Development of Novel Research Tools and Methodologies for Branched Hydrocarbons
The identification and quantification of specific branched hydrocarbon isomers like 7-Octadecene, 2-methyl- from complex biological mixtures present a significant analytical challenge. Standard gas chromatography-mass spectrometry (GC-MS) can struggle to differentiate between the numerous isomers present in insect cuticular extracts. avivanalytical.com
To overcome this, advanced analytical techniques are being developed and applied:
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique offers greatly enhanced separation capacity by using two columns with different stationary phases. researchgate.net It is increasingly used to resolve the complex mixtures of CHCs found in insects, allowing for the separation of compounds that would co-elute in a single-dimension GC analysis. researchgate.netsemanticscholar.org
Cold Electron Ionization (Cold EI) Mass Spectrometry: Standard electron ionization often causes extensive fragmentation of hydrocarbons, leading to weak or absent molecular ions, which are crucial for identification. avivanalytical.com Cold EI is a soft ionization technique that enhances the molecular ion signal, making it easier to confirm the molecular weight and formula of branched isomers and differentiate them from fragments of larger compounds. avivanalytical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine CHC analysis, advanced NMR techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) are being used to characterize mixtures of linear and branched alkanes. acs.org This method can provide unambiguous structural information and quantify the relative amounts of different isomer types in a mixture. acs.org
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a crucial tool for the preparative isolation of pure methyl-branched hydrocarbons from crude extracts. pnas.org This purification is a necessary prerequisite for further structural and stereochemical analysis, such as determining the absolute configuration of chiral centers using polarimetry. pnas.org
These evolving methodologies are essential for accurately profiling the hydrocarbon composition of organisms and for isolating specific compounds for further study. pnas.org
Advanced Perspectives in Chemoinformatic and Omics Approaches for Chemical Ecology
The study of chemical communication in insects, or chemical ecology, is being transformed by high-throughput "omics" technologies and chemoinformatics. Cuticular hydrocarbons, including 7-Octadecene, 2-methyl-, are key signaling molecules that can convey information about species, sex, colony membership, and reproductive status. annualreviews.organnualreviews.orgroyalsocietypublishing.org
Chemoinformatics and Metabolomics: The vast datasets generated from GC-MS and GCxGC analysis of CHC profiles require sophisticated data processing. Chemoinformatic workflows are being developed to automate peak identification, alignment, and statistical analysis, allowing researchers to compare complex chemical profiles across many samples. researchgate.netroyalsocietypublishing.org This metabolomics-based approach can identify subtle differences in the abundance of specific compounds like 7-Octadecene, 2-methyl-, which may correlate with ecological factors or specific phenotypes like insecticide resistance. researchgate.net
Integrated Omics: A systems biology approach integrates CHC profile data (metabolomics) with genomics, transcriptomics, and proteomics. researchgate.netmdpi.com For example, by correlating the presence of specific CHCs with gene expression data (transcriptomics) in specialized cells called oenocytes where these compounds are synthesized, researchers can identify the specific genes (e.g., elongases, desaturases) responsible for producing a particular chemical structure. nih.govresearchgate.net This integrated approach provides a holistic view of how an organism's genetic makeup translates into its chemical phenotype and interacts with its environment. mdpi.com
Computational Reverse Chemical Ecology: This innovative approach uses computational modeling to predict which molecules will interact with an insect's olfactory proteins. anr.frresearchgate.net By modeling the 3D structures of odorant receptors and odorant binding proteins, researchers can virtually screen libraries of compounds to identify potential semiochemicals. researchgate.net While CHCs are primarily contact pheromones, related volatile compounds could be identified through these in silico methods, accelerating the discovery of new behavior-modifying substances for applications like pest management. anr.frresearchgate.net
These advanced perspectives are moving the field beyond simple identification toward a predictive understanding of how specific molecules like 7-Octadecene, 2-methyl- function within the complex web of an organism's biology and ecology.
Q & A
Q. What are the optimal methods for synthesizing 2-methyl-7-octadecene with high purity and yield?
Methodological Answer:
- Catalytic Systems : Use transition-metal catalysts (e.g., Grubbs catalyst) for olefin metathesis, ensuring regioselectivity at the 7-octadecene position .
- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the target compound, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to remove isomers .
- Characterization : Validate purity via GC-MS (retention time comparison) and ¹³C NMR (distinct alkene carbons at δ 115–125 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-7-octadecene, and how should data be interpreted?
Methodological Answer:
- ¹H NMR : Identify allylic protons (δ 1.8–2.2 ppm) and terminal methyl groups (δ 0.8–1.0 ppm). Integration ratios confirm branching at C2 .
- IR Spectroscopy : C=C stretching vibrations (~1640 cm⁻¹) confirm alkene presence, while methyl bending modes (~1375 cm⁻¹) validate branching .
- GC-MS : Compare fragmentation patterns with NIST library entries; molecular ion peak at m/z 266 confirms molecular weight .
Q. How can researchers ensure reproducibility in synthesizing 2-methyl-7-octadecene?
Methodological Answer:
- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst loading) and purification steps in supplementary information, adhering to J. Org. Chem. guidelines .
- Batch Consistency : Use internal standards (e.g., deuterated analogs) during GC-MS analysis to detect impurities <1% .
- Data Sharing : Publish raw chromatograms and NMR spectra in repositories like PubChem to enable cross-validation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for 2-methyl-7-octadecene synthesis?
Methodological Answer:
- DFT Calculations : Model transition states to compare energy barriers for competing pathways (e.g., [2,3]-sigmatropic shifts vs. radical-mediated mechanisms) .
- Molecular Dynamics : Simulate solvent effects on regioselectivity; polar solvents (e.g., DMF) may stabilize carbocation intermediates .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. How to address discrepancies in reported thermal stability data across studies?
Methodological Answer:
- Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .
- Variable Isolation : Test purity impacts by comparing commercial samples (≥95% purity) with in-house synthesized batches .
- Statistical Analysis : Apply PCA (Principal Component Analysis) to volatility profiles from HS-SPME-GCMS datasets, identifying outlier compounds (e.g., methyl esters) that skew results .
Q. What strategies resolve contradictions in spectroscopic data between research groups?
Methodological Answer:
- Cross-Technique Validation : Combine NMR (for structural elucidation) with X-ray crystallography (if crystalline derivatives are available) .
- Collaborative Studies : Share samples between labs to rule out instrumentation bias; use interlaboratory round-robin tests .
- Error Analysis : Quantify signal-to-noise ratios in NMR spectra and adjust acquisition parameters (e.g., increased scan counts) .
Data Presentation and Reproducibility Guidelines
- Supplementary Materials : Include raw chromatograms, NMR peak lists, and crystallographic data (if applicable) in appendices, per J. Org. Chem. standards .
- Visualization : Use color-coded PCA plots (Figure 6A,B in ) to highlight compound stability trends. Avoid overcrowding figures with chemical structures .
- Literature Review : Leverage Reaxys and SciFinder to trace prior syntheses, focusing on patents with experimental details (e.g., catalyst optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
